5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound. Compounds of this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of an anthranilic acid derivative with a suitable amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline derivatives.
Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.
Substitution: Various substitution reactions can occur, particularly at the amino group or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: As potential therapeutic agents for various diseases.
Industry: In the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a similar structure.
Dihydroquinazoline: A reduced form of quinazoline.
Aminoquinazoline: Compounds with an amino group attached to the quinazoline ring.
Uniqueness
5-amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
5-amino-1-methyl-3,4-dihydroquinazolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-4-2-3-7(10)6(8)5-11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHPBKQJQMOBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2CNC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725608 | |
Record name | 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042973-83-0 | |
Record name | 5-Amino-1-methyl-3,4-dihydroquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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